molecular formula C7H12Cl2N2 B018795 N-Methyl-o-phenylenediamine dihydrochloride CAS No. 25148-68-9

N-Methyl-o-phenylenediamine dihydrochloride

Cat. No. B018795
CAS RN: 25148-68-9
M. Wt: 195.09 g/mol
InChI Key: DKEONVNYXODZRQ-UHFFFAOYSA-N
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Patent
US04801598

Procedure details

N-Methyl-ortho-phenylenediamine dihydrochloride (4.88 g), and butyrolactone (3.22 g) were stirred at reflux for 18 hours in 4N hydrochloric acid (25 ml). The reaction mixture was cooled, the pH adjusted to 8 with concentrated aqueous ammonia and filtered. The solid was recrystallised from ethyl acetate to yield the title compound as a white solid (3.39 g 71%), m.p. 107° C. Found: C, 69.22; H, 7.38; N, 14.73. C11H14N2O requires C, 69.45; H, 7.42; N, 14.72%.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11].[C:12]1(=O)[O:16][CH2:15][CH2:14][CH2:13]1.N>Cl>[CH3:3][N:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[N:11]=[C:12]1[CH2:13][CH2:14][CH2:15][OH:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.88 g
Type
reactant
Smiles
Cl.Cl.CNC1=C(C=CC=C1)N
Name
Quantity
3.22 g
Type
reactant
Smiles
C1(CCCO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.